REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([N:8]2[C:9](=[O:21])[CH2:10][CH2:11][c:12]3[cH:13][c:14]([N+:18]([O-:19])=[O:20])[cH:15][cH:16][c:17]32)[CH2:6][CH2:7]1.[H:22][H:23]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([N:8]2[C:9](=[O:21])[CH2:10][CH2:11][c:12]3[cH:13][c:14]([NH2:18])[cH:15][cH:16][c:17]32)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CN1CCC(N2C(=O)CCc3cc([N+](=O)[O-])ccc32)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(N2C(=O)CCc3cc([N+](=O)[O-])ccc32)CC1
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Name
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Type
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product
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Smiles
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CN1CCC(N2C(=O)CCc3cc(N)ccc32)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |